1,3,5-Tribromo-2-fluorobenzene
Overview
Description
1,3,5-Tribromo-2-fluorobenzene is an organic compound that is used as a building block in chemical synthesis . It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a fluorine atom .
Synthesis Analysis
The synthesis of 1,3,5-Tribromo-2-fluorobenzene involves a series of reactions. One method involves the use of 2,4,6-tribromobenzene, which is heated and dissolved in a mixture of 95% ethanol and benzene. Concentrated sulphuric acid is then added gradually, and the temperature is maintained at 50-60°C. Sodium nitrite (NaNO2) is added in batches, and the mixture is boiled and subjected to a thermal insulation reaction for 2-3 hours. The mixture is then cooled, crystallized, filtered, and washed until it is neutral. The resulting solid is 1,3,5-tribromobenzene .Molecular Structure Analysis
The molecular structure of 1,3,5-Tribromo-2-fluorobenzene consists of a benzene ring with three bromine atoms and one fluorine atom attached to it. The molecular weight of this compound is 332.79 . The IUPAC name for this compound is 1,3,5-tribromo-2-fluorobenzene and its InChI code is 1S/C6H2Br3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H .Physical And Chemical Properties Analysis
1,3,5-Tribromo-2-fluorobenzene is a solid at room temperature. It should be stored in a refrigerator and handled with care due to its reactivity .Scientific Research Applications
Electrolyte Additive for Lithium-Ion Batteries
1,3,5-Tribromo-2-fluorobenzene has been investigated as an electrolyte additive in high-voltage lithium-ion batteries (LMBs) . Its inclusion in the electrolyte can lead to the formation of a LiF-rich solid electrolyte interface (SEI). This SEI layer enhances the stability of the battery, especially when operating at voltages above 4.5 V.
Safety and Hazards
properties
IUPAC Name |
1,3,5-tribromo-2-fluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHDGBZNQSKBRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tribromo-2-fluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.